N-(3-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetamide
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Overview
Description
N~1~-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenethylamino group, a carbothioyl group, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenethylamine with a suitable carbothioylating agent to form the phenethylaminocarbothioyl intermediate. This intermediate is then reacted with 3-aminophenylacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethylamino or carbothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N~1~-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N~1~-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(3-{[(benzoylamino)carbothioyl]amino}phenyl)acetamide: This compound has a benzoylamino group instead of a phenethylamino group, which may result in different chemical reactivity and biological activity.
N-(4-{(1E)-3-[2-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1:
The uniqueness of N1-(3-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H19N3OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[3-(2-phenylethylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H19N3OS/c1-13(21)19-15-8-5-9-16(12-15)20-17(22)18-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,19,21)(H2,18,20,22) |
InChI Key |
WCAZCTGLKLHTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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